1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)-
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Overview
Description
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- is a complex organic compound with the molecular formula C27H34N2O6S2 and a molar mass of 546.7 g/mol . This compound is known for its unique structure, which includes two diethylamino groups attached to a phenyl ring, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid or oleum to achieve the sulfonation . The diethylamino groups are then introduced through a nucleophilic substitution reaction using diethylamine under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Diethylamine, other nucleophiles, controlled temperature and pressure.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .
Scientific Research Applications
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- involves its interaction with various molecular targets and pathways. The diethylamino groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of their activity . The sulfonic acid groups enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedisulfonic acid, 4-(bis(4-(dimethylamino)phenyl)methyl)-: Similar structure but with dimethylamino groups instead of diethylamino groups.
4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)-1,3-benzenedisulfonic acid: Contains hydroxy groups in addition to diethylamino groups.
Uniqueness
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- is unique due to its specific combination of diethylamino and sulfonic acid groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high solubility and specific binding interactions .
Properties
CAS No. |
21016-37-5 |
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Molecular Formula |
C27H34N2O6S2 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
4-[bis[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C27H34N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19,27H,5-8H2,1-4H3,(H,30,31,32)(H,33,34,35) |
InChI Key |
RJKKOTYXWNWZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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